molecular formula C20H17FN6OS B2842710 N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863459-94-3

N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2842710
CAS RN: 863459-94-3
M. Wt: 408.46
InChI Key: YGRZDCSAGPFCIC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H17FN6OS and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

Research into triazolopyrimidines, which share a core structural similarity with the compound , has shown promising results as potential antiasthma agents. Specifically, compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, indicating their potential in asthma management. These compounds were synthesized through a multi-step process involving the treatment of arylamidines with sodium ethyl formylacetate or ethyl propiolate, followed by several chemical transformations leading to the final triazolopyrimidines. Their structure-activity evaluation highlighted compounds with trifluoromethyl, bromophenyl, difluoromethoxy-phenyl, and pyridinyl groups as having the best activity for further pharmacological and toxicological study (Medwid et al., 1990).

Anticancer Effects and PI3K Inhibition

Another significant area of research involves the exploration of triazolopyrimidine compounds as anticancer agents and inhibitors of PI3Ks (phosphoinositide 3-kinases). One study focused on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity against cancer cells while reducing acute oral toxicity. The modified compounds demonstrated potent inhibitory activity against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

A2A Adenosine Receptor Antagonists

Research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including compounds like SCH 442416, has shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds could serve as pharmacological probes for studying the A2A adenosine receptor, highlighting their utility in research related to neurological disorders and possibly cancer (Kumar et al., 2011).

Antimicrobial Agents

The structural motifs present in triazolopyrimidines have also been explored for their antimicrobial properties. Compounds synthesized via the reaction of various intermediates have demonstrated excellent activity against a range of microorganisms, indicating their potential as novel antimicrobial agents. This research opens pathways for developing new treatments against resistant bacterial and fungal infections (Farghaly et al., 2013).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-2-13-3-7-15(8-4-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)16-9-5-14(21)6-10-16/h3-10,12H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRZDCSAGPFCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

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